Asoxime dimethanesulfonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

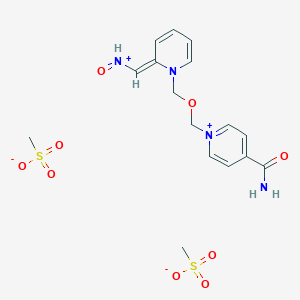

Asoxime dimethanesulfonate, also known as this compound, is a chemical compound with the molecular formula C14H16N4O3.2CH3O3S.

准备方法

The synthesis of ASOXIME DIMETHANESULFONATE involves several steps. The primary synthetic route includes the reaction of pyridinium compounds with methanesulfonic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product . Industrial production methods may involve scaling up this process and optimizing reaction conditions to achieve higher yields and purity.

化学反应分析

ASOXIME DIMETHANESULFONATE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are possible with this compound, where nucleophiles replace certain functional groups.

科学研究应用

Toxicological Studies

Recent studies have focused on the acute toxicity of various oximes, including asoxime dimethanesulfonate. In a study involving Wistar rats, significant pathohistological changes were observed following treatment with asoxime. The findings included:

- Degenerative Changes : Predominantly intracellular edema and cytoplasmic vacuolization.

- Hemorrhages : Massive diffuse hemorrhages and interstitial edema were noted.

- Inflammatory Response : Cellular infiltration by neutrophils and macrophages was prominent.

The study reported a lethal dose (LD50) for this compound at approximately 626.38 mg/kg, indicating its potential toxicity at higher concentrations .

Treatment of Organophosphate Poisoning

This compound is utilized in clinical settings as an antidote for organophosphate poisoning. Its efficacy has been compared to other oximes like pralidoxime chloride (2-PAM). Research indicates that while both compounds are effective, asoxime may offer advantages in specific scenarios due to its unique pharmacological profile .

Antinicotinic Properties

In addition to its reactivating capabilities, this compound has shown potential antinicotinic effects, which could provide additional therapeutic benefits in treating nerve agent exposure . This property is particularly relevant given the limitations of traditional treatments that primarily target muscarinic receptors.

Comparative Efficacy Studies

A series of comparative studies have been conducted to evaluate the effectiveness of this compound against various nerve agents such as VX and sarin. These studies typically assess:

- Reactivation Rates : The speed at which AChE activity is restored post-inhibition.

- Tissue Penetration : The ability of the compound to cross the blood-brain barrier compared to other oximes.

Findings suggest that while this compound demonstrates significant reactivation capabilities, its penetration into central nervous system tissues may be limited compared to uncharged oximes .

In Vivo Studies

In vivo experiments have highlighted the effectiveness of this compound in animal models exposed to nerve agents. For instance:

- A study demonstrated that administration of asoxime significantly improved survival rates in guinea pigs subjected to lethal doses of nerve agents.

- Another investigation indicated that treatment with asoxime led to a marked reduction in cholinergic symptoms when administered promptly after exposure .

Molecular Modeling Studies

Molecular modeling has been employed to better understand the interactions between this compound and AChE-inhibitor complexes. These studies help elucidate the structural features that contribute to its reactivity and potential improvements in drug design .

Data Table: Summary of Toxicological Findings

| Parameter | Observations |

|---|---|

| LD50 (mg/kg) | 626.38 |

| Degenerative Changes | Intracellular edema, cytoplasmic vacuolization |

| Hemorrhagic Findings | Massive diffuse hemorrhages |

| Inflammatory Response | Neutrophil and macrophage infiltration |

作用机制

The mechanism of action of ASOXIME DIMETHANESULFONATE involves its interaction with specific molecular targets. It acts by binding to certain enzymes or receptors, thereby modulating their activity. The compound’s effects are mediated through various biochemical pathways, which can lead to changes in cellular functions and physiological responses .

相似化合物的比较

ASOXIME DIMETHANESULFONATE can be compared with other similar compounds, such as:

Pralidoxime Chloride: Another oxime compound used as an antidote for organophosphate poisoning.

Obidoxime Chloride: Similar in structure and function, used for similar therapeutic purposes.

Methoxime: A related compound with similar chemical properties but different applications.

This compound is unique due to its specific molecular structure and the presence of methanesulfonate groups, which confer distinct chemical and biological properties .

属性

CAS 编号 |

144252-71-1 |

|---|---|

分子式 |

C16H22N4O9S2 |

分子量 |

478.5 g/mol |

IUPAC 名称 |

1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide;methanesulfonate |

InChI |

InChI=1S/C14H14N4O3.2CH4O3S/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;2*1-5(2,3)4/h1-9H,10-11H2,(H-,15,19);2*1H3,(H,2,3,4) |

InChI 键 |

KSZUKDJWBYNHBO-IGUOPLJTSA-N |

SMILES |

CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N |

手性 SMILES |

CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=C/C(=C\[NH+]=O)/N(C=C1)COC[N+]2=CC=C(C=C2)C(=O)N |

规范 SMILES |

CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC(=C[NH+]=O)N(C=C1)COC[N+]2=CC=C(C=C2)C(=O)N |

同义词 |

HI-6 DIMETHANESULPHONATE |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。